Decitabine Impurity 2 (alpha-Isomer)
Description
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Structure
3D Structure
Properties
CAS No. |
78185-64-5 |
|---|---|
Molecular Formula |
C22H24O6 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
[(2R,3S,5S)-5-methoxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C22H24O6/c1-14-4-8-16(9-5-14)21(23)26-13-19-18(12-20(25-3)27-19)28-22(24)17-10-6-15(2)7-11-17/h4-11,18-20H,12-13H2,1-3H3/t18-,19+,20-/m0/s1 |
InChI Key |
MTMWQYDEGWXCTH-ZCNNSNEGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@H](O2)OC)OC(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)OC)OC(=O)C3=CC=C(C=C3)C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribo-furanoside |
Origin of Product |
United States |
Theoretical Framework of Pharmaceutical Impurities and the Case of Decitabine Impurity 2 Alpha Isomer
Significance of Impurity Profiling in Pharmaceutical Science
The practice of impurity profiling is a critical component of modern pharmaceutical science, serving as a fundamental tool for ensuring the safety, quality, and efficacy of drug substances and products. fda.gov It involves the identification, quantification, and characterization of unwanted chemicals that may be present in an active pharmaceutical ingredient (API) or finished drug product. canada.ca These impurities can originate from various stages, including the manufacturing process of the bulk drug, degradation of the API during storage, or interactions between the drug substance and its formulation excipients. canada.cadaicelpharmastandards.com
Regulatory bodies worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines concerning the levels of impurities in pharmaceuticals. Adherence to these regulations is mandatory for gaining market approval. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides detailed guidance, such as the Q3A(R2) guideline for impurities in new drug substances, which outlines the thresholds for reporting, identifying, and qualifying impurities. nih.govich.orgeuropa.eu
The significance of impurity profiling extends across several key areas of pharmaceutical development and manufacturing:
Quality Control and Process Optimization: Impurity profiling acts as a quality control tool by providing a detailed fingerprint of the manufacturing process. rjptonline.org Monitoring the types and levels of impurities helps in understanding and optimizing the synthesis and purification steps, leading to a more robust and consistent manufacturing process. rjptonline.org
Stability Assessment: The identification of degradation products is a crucial aspect of stability studies. cjph.com.cn By monitoring the formation of impurities over time under various storage conditions, manufacturers can establish appropriate shelf-life and storage recommendations for the drug product. rjptonline.org
Regulatory Compliance: Comprehensive impurity profiling data is a non-negotiable part of the drug approval process. rjptonline.org Manufacturers must demonstrate to regulatory agencies that impurities are controlled within acceptable, qualified limits. nih.govich.org
The table below summarizes the classification of impurities as defined by the ICH.
| Impurity Classification | Description | Examples |
| Organic Impurities | Can arise during the manufacturing process and/or storage of the new drug substance. They can be identified or unidentified, volatile or non-volatile. | Starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts. nih.gov |
| Inorganic Impurities | Can result from the manufacturing process. They are normally known and identified. | Reagents, ligands, catalysts, heavy metals or other residual metals, inorganic salts, and other materials (e.g., filter aids, charcoal). nih.gov |
| Residual Solvents | Inorganic or organic liquids used as vehicles for the preparation of solutions or suspensions in the synthesis of a new drug substance. | Ethanol, Methanol, Acetonitrile (B52724). nih.gov |
Overview of Stereoisomerism as a Critical Impurity Class in Drug Substances
Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms. fda.gov This class of molecules is of paramount importance in pharmaceutical sciences because different stereoisomers of a drug can exhibit distinct pharmacological and toxicological properties. fda.govchemicalbook.com The biological systems in the human body are inherently chiral, meaning they can interact differently with each stereoisomer, potentially leading to variations in efficacy, metabolism, and toxicity. chemicalbook.comgmp-compliance.org
Enantiomers, which are non-superimposable mirror images of each other, represent a significant type of stereoisomeric impurity. fda.gov While one enantiomer may be responsible for the desired therapeutic effect (the eutomer), the other (the distomer) could be inactive, less active, or even contribute to adverse effects or toxicity. gmp-compliance.orgslideshare.net The historical example of thalidomide, where one enantiomer was effective against morning sickness and the other was teratogenic, tragically underscored the critical need to control stereoisomeric purity. daicelpharmastandards.com
Regulatory agencies like the FDA have issued specific policy statements on the development of stereoisomeric drugs, emphasizing the need to characterize the stereoisomeric composition of a drug substance. fda.govtandfonline.com Key considerations from a regulatory perspective include:
Characterization: The stereoisomeric composition of a new drug substance should be known and well-documented. fda.gov
Control: Manufacturers should use appropriate manufacturing and control procedures to ensure the stereoisomeric integrity of a product. fda.gov This includes the development of stereoselective analytical methods. fda.govcanada.ca
Justification: The decision to develop a drug as a single enantiomer or a racemate (a 1:1 mixture of enantiomers) must be justified. nih.gov
Impurity Limits: Limits for the unwanted stereoisomer(s) must be defined and justified based on preclinical safety studies. fda.gov
The table below highlights the potential differences between drug enantiomers.
| Property | Potential Differences Between Enantiomers |
| Pharmacodynamics | One enantiomer may have higher potency, different pharmacological activity, or even antagonistic effects compared to the other. chemicalbook.com |
| Pharmacokinetics | Differences in absorption, distribution, metabolism, and excretion can lead to varying concentrations of the active enantiomer at the target site. chemicalbook.comgmp-compliance.org |
| Toxicity | One enantiomer may be responsible for the majority of the drug's toxicity. chemicalbook.comgmp-compliance.org |
While the main ICH Q3A(R2) guideline excludes enantiomeric impurities from its direct scope, the principles of controlling impurities are still highly relevant, and specific guidance from regulatory bodies on stereoisomers must be followed. ich.orgreddit.com
Contextualizing Decitabine (B1684300) Impurity 2 (alpha-Isomer) within Pharmaceutical Quality Attributes
Decitabine is a cytosine analogue and an antineoplastic agent used in the treatment of myelodysplastic syndromes. daicelpharmastandards.com Its chemical structure contains chiral centers, making it susceptible to the formation of stereoisomers. The therapeutically active form is the β-anomer. Consequently, the α-anomer, specifically "Decitabine Impurity 2 (alpha-Isomer)," is considered a critical process-related impurity that must be monitored and controlled. rjptonline.orgcjph.com.cn
The formation of the α-isomer is a challenge during the synthesis of Decitabine. google.com The glycosylation step, where the sugar moiety is attached to the 5-azacytosine (B16484) base, can lead to a mixture of α and β anomers. cjph.com.cngoogle.com Controlling the stereochemistry at the anomeric center (C1) is a significant challenge, and the undesired α-anomer can sometimes be the thermodynamically favored product under certain reaction conditions, necessitating careful process control to maximize the yield of the desired β-anomer. google.com
The control of Decitabine Impurity 2 (alpha-Isomer) is a key quality attribute for the Decitabine drug substance. Its presence at levels above a specified limit can affect the purity and potentially the safety and efficacy of the final drug product. Therefore, robust analytical methods are required to separate and quantify the α-isomer from the much more abundant β-isomer. High-performance liquid chromatography (HPLC) methods have been developed and validated for the determination of Decitabine and its related substances, including the α-isomer impurity. rjptonline.orgresearchgate.net These methods are essential for routine quality control and stability testing of both the drug substance and the finished dosage form. rjptonline.org
The synthesis of the α-stereoisomer of Decitabine has been performed specifically for its use as a reference standard in quality control, highlighting its importance in the analytical monitoring of the drug's purity. cjph.com.cn The table below provides key identification details for Decitabine and its alpha-isomer impurity.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Decitabine (β-Isomer) | 2353-33-5 | C₈H₁₂N₄O₄ | 228.21 |
| Decitabine Impurity 2 (alpha-Isomer) | 22432-95-7 | C₈H₁₂N₄O₄ | 228.21 |
The control of this specific stereoisomeric impurity is a clear practical application of the theoretical principles of impurity profiling and the regulatory emphasis on stereochemical control in pharmaceutical manufacturing. fda.govrjptonline.orggoogle.com
Chemical Origin and Formation Mechanisms of Decitabine Impurity 2 Alpha Isomer
Stereochemical Transformation Pathways: Anomerization of Decitabine (B1684300)
The most direct pathway to the formation of Decitabine Impurity 2 is through the anomerization of Decitabine itself. nih.gov Decitabine is the β-anomer of 5-aza-2'-deoxycytidine, while Impurity 2 is the corresponding α-anomer. Anomerization is a chemical process where the stereochemical configuration at the anomeric carbon (C-1' of the deoxyribose sugar) inverts, leading to an equilibrium between the two anomers. nih.gov
Kinetic and Mechanistic Aspects of Anomerization Processes
The anomerization of Decitabine in aqueous solutions is a dynamic process. nih.gov The proposed mechanism involves the hydrolytic opening of the deoxyribose sugar ring at the C-1' position. This ring-opening allows for free rotation around the C-1' carbon-nitrogen bond. Subsequent ring closure can then occur from either face, leading to the formation of both the original β-anomer and the α-anomer. nih.gov
Kinetic studies using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to monitor the time-dependent decomposition and anomerization of Decitabine. These studies confirm that when the β-anomer of Decitabine is dissolved in an aqueous buffer, a gradual formation of the α-anomer is observed over time, and conversely, the pure α-anomer will partially convert to the β-anomer, demonstrating a reversible equilibrium. nih.gov
Influence of Environmental Factors on Anomerization Equilibrium (e.g., pH, Temperature, Solvent)
The rate and extent of anomerization are significantly influenced by environmental conditions such as pH, temperature, and the solvent system. nih.gov Studies have shown that Decitabine is chemically unstable in aqueous solutions, with its half-life varying under different physiological conditions. nih.gov
Temperature: At physiological temperature (37 °C), the anomerization process is notable. nih.gov Increased temperature generally accelerates the rate of the reaction, leading to a faster attainment of the anomeric equilibrium.
pH: The pH of the solution plays a crucial role. Anomerization of Decitabine has been observed in neutral aqueous solutions (pH 7.4). nih.gov The stability of Decitabine and its propensity to undergo ring-opening and subsequent anomerization are pH-dependent.
The following table summarizes the impact of these factors on the anomerization of Decitabine.
| Factor | Influence on Anomerization | Research Findings |
| pH | Affects the rate of hydrolytic ring-opening, a key step in anomerization. | Anomerization is observed to occur in neutral aqueous solutions (pH 7.4). nih.gov |
| Temperature | Higher temperatures increase the kinetic rate of anomerization. | Studies analyzing anomerization are often conducted at physiological temperature (37 °C). nih.gov |
| Solvent | The presence of water is essential for the hydrolytic mechanism of anomerization. | The process is well-documented in aqueous buffered solutions. nih.gov |
By-Product Formation during Decitabine Synthesis
The synthesis of nucleoside analogues like Decitabine is a complex process, and the formation of the alpha-isomer as a by-product is a significant challenge. google.comgoogle.com This issue arises primarily from a lack of complete stereochemical control during the crucial coupling reaction.
Anomeric Control in Nucleoside Coupling Reactions
A key step in Decitabine synthesis is the coupling of a protected 2-deoxy-ribofuranose (the glycosyl donor) with a protected 5-azacytosine (B16484) base. patsnap.com A major problem in this reaction is the poor or complete lack of anomeric selectivity, resulting in the formation of a mixture of both the desired β-anomer and the undesired α-anomer. google.comgoogle.com Even when starting with an anomerically-enriched sugar, such as a pure α-chlorosugar, the coupling reaction can still yield an anomeric mixture of the protected Decitabine isomers. google.com This lack of selectivity makes the commercial manufacture of 5-azacytosine-based nucleosides challenging. patsnap.com
Challenges in Stereoselective Synthetic Methodologies for Decitabine
Achieving high stereoselectivity in favor of the β-anomer is a primary goal in the synthesis of Decitabine. However, several factors complicate this endeavor. The ratio of the undesired α-anomer and the desired β-anomer can be dynamic, not only during the reaction itself but also during the work-up process. google.com This is due to the epimerization at the C-1' chiral center. google.com
Inventors have discovered that the undesired α-anomer can become enriched following its formation because it is the thermodynamically favored isomer under certain conditions. google.com This thermodynamic preference for the alpha-isomer presents a significant hurdle in obtaining the pure, biologically active beta-isomer in high yield. google.com Prior synthetic methods often produced protected Decitabine intermediates as approximately 1:1 mixtures of the α- and β-anomers. patsnap.com This necessitates difficult purification steps, such as fractional crystallization, to isolate the desired anomer. google.com
The table below outlines some of the key challenges encountered in the stereoselective synthesis of Decitabine.
| Challenge | Description | Impact on Impurity Formation |
| Lack of Anomeric Selectivity | The key coupling reaction often produces a mixture of α and β anomers. google.comgoogle.com | Direct formation of Decitabine Impurity 2 (alpha-Isomer) as a major by-product. |
| Thermodynamic Stability | The undesired α-anomer can be the thermodynamically more stable isomer. google.com | Enrichment of the α-anomer can occur during the reaction or work-up, increasing impurity levels. |
| Epimerization | The C-1' chiral center can epimerize during the process, interconverting the anomers. google.com | Difficulty in maintaining the desired β-configuration once it is formed. |
| Purification | Anomeric mixtures require challenging purification methods like fractional crystallization. google.com | Inefficient removal of the α-isomer can lead to its presence in the final product. |
Degradative Pathways Yielding Decitabine Impurity 2 (alpha-Isomer)
Decitabine is known to be chemically unstable, and its degradation can lead to a variety of products, including the alpha-isomer. nih.gov The degradation pathways are closely related to the anomerization mechanism, as both involve the disruption of the molecule's initial structure.
Hydrolytic Degradation and Anomeric Interconversion
The principal mechanism for the formation of Decitabine Impurity 2 (alpha-Isomer) is through hydrolytic degradation and subsequent anomeric interconversion in aqueous environments. Decitabine, being a nucleoside analogue, is susceptible to hydrolysis, which can trigger the epimerization at the anomeric carbon (C1' of the deoxyribose sugar).
The process of anomerization, or the conversion of one anomer to another, is a well-established phenomenon in carbohydrate chemistry and is particularly relevant to nucleosides in solution. nih.gov For Decitabine, which exists as the β-anomer, the interconversion to the α-anomer is understood to proceed through a mechanism involving the transient opening of the deoxyribose sugar ring. nih.gov This process, known as mutarotation, is catalyzed by both acid and base. nih.gov
In an aqueous solution, the glycosidic bond between the s-triazine ring and the deoxyribose sugar can be protonated, making the anomeric carbon more electrophilic. A water molecule can then attack this carbon, leading to the cleavage of the bond and the formation of an open-chain aldehyde intermediate. This acyclic form is conformationally flexible, allowing for free rotation around the C1'-C2' bond. Subsequent re-cyclization through the nucleophilic attack of the C5'-hydroxyl group onto the aldehyde can occur from either face of the planar carbonyl group. Attack from the opposite face from which the ring opened results in the formation of the alpha-anomer (Impurity 2). nih.gov
The rate of this anomerization is significantly influenced by pH and temperature. Studies have shown that the decomposition of Decitabine, which includes anomerization, occurs within hours at physiological pH (7.4) and temperature (37°C). nih.gov While direct studies detailing the precise anomeric ratio under varying pH conditions are limited, the general principles of acid and base catalysis of mutarotation suggest that deviations from neutral pH could potentially accelerate the formation of the alpha-isomer. nih.gov
Beyond anomerization, hydrolytic conditions also lead to the degradation of the s-triazine ring itself. This involves the hydrolytic opening of the triazine ring at the C-6 position, followed by deformylation, to yield various degradation products. nih.gov However, the hydrolysis of the glycosidic bond to release the free base is considered a minor degradation pathway under physiological conditions. nih.gov
Table 1: Factors Influencing Hydrolytic Degradation and Anomeric Interconversion of Decitabine
| Factor | Influence on Decitabine | Mechanism |
| pH | Catalyzes anomerization and triazine ring opening. nih.govnih.gov | Acid or base catalysis of ring opening and re-closure, and hydrolysis of the triazine moiety. nih.govnih.gov |
| Temperature | Accelerates the rate of degradation and anomerization. nih.gov | Provides the necessary activation energy for the chemical reactions to occur at a faster rate. nih.gov |
| Aqueous Environment | Essential for hydrolytic degradation and anomerization to occur. nih.gov | Water acts as a reactant in the hydrolysis of the triazine ring and as a catalyst in the anomerization process. nih.govnih.gov |
Oxidative and Photolytic Influences on Isomeric Purity
Forced degradation studies have demonstrated that Decitabine is highly susceptible to oxidative conditions. One study reported a significant degradation of 31.24% when exposed to 3% hydrogen peroxide. While this study did not specifically quantify the formation of the alpha-isomer, the generation of reactive oxygen species (ROS) can introduce instability in the molecule, potentially accelerating the degradation pathways that include anomerization. The presence of oxidizing agents can lead to the formation of various transient reactive intermediates, which could lower the energy barrier for the opening of the deoxyribose ring and subsequent anomerization.
In contrast to its sensitivity to oxidation, Decitabine has been reported to be relatively stable under photolytic stress. Studies have indicated minimal degradation when the drug is exposed to light. This suggests that direct photodegradation may not be a primary pathway for the formation of Decitabine Impurity 2. However, it is important to consider that photolytic stress can sometimes act synergistically with other factors, such as the presence of photosensitizers or oxidative conditions, which could indirectly influence the stability and isomeric purity of Decitabine. The International Council for Harmonisation (ICH) guidelines for photostability testing recommend evaluating the photosensitivity of a drug substance to ensure that light exposure does not result in unacceptable changes.
While direct evidence linking photolytic stress to an increased formation of the alpha-isomer is lacking, the potential for indirect effects warrants consideration in the manufacturing and storage of Decitabine.
Table 2: Research Findings on Oxidative and Photolytic Influences on Decitabine
| Stress Condition | Observation | Implication for Isomeric Purity |
| Oxidative Stress (3% H₂O₂) | 31.24% degradation of Decitabine reported. | The high degree of degradation suggests that oxidative conditions can significantly impact the stability of Decitabine. While not directly quantified, the formation of reactive intermediates could potentially influence the anomeric equilibrium. |
| Photolytic Stress | Decitabine reported to be stable with minimal degradation. | Direct photodegradation is not a major pathway for the formation of the alpha-isomer. However, the potential for indirect or synergistic effects with other stress factors should be considered. |
Advanced Analytical Methodologies for Characterization and Quantification of Decitabine Impurity 2 Alpha Isomer
Chromatographic Separation Techniques
Chromatographic methods are fundamental in the separation and quantification of closely related chemical compounds like stereoisomers. nih.gov High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and specialized chiral and gas chromatography techniques are indispensable tools in the impurity profiling of Decitabine (B1684300).
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for Stereoisomers
HPLC is a cornerstone technique for the analysis of pharmaceutical impurities. ijprajournal.com The development of a robust HPLC method for separating Decitabine from its alpha-isomer involves a systematic optimization of several parameters to achieve the desired resolution and sensitivity.
Method Development and Optimization:
A common approach involves reverse-phase HPLC, which separates compounds based on their hydrophobicity. molnar-institute.com For Decitabine and its impurities, a typical method utilizes a C18 column, a popular choice due to its versatility and wide range of applications. sphinxsai.comresearchgate.net
One validated method for the determination of Decitabine and its related substances, including the alpha-isomer, employs an Inertsil ODS 3V column (250×4.6 mm, 5µm). rjptonline.orgrjptonline.org The separation is achieved using a gradient elution with a mobile phase consisting of two components:
Mobile Phase A: An ammonium (B1175870) acetate (B1210297) buffer solution. rjptonline.orgrjptonline.org
Mobile Phase B: A mixture of water and acetonitrile (B52724) (10:90% v/v). rjptonline.orgrjptonline.org
The flow rate is maintained at 1.2 mL/min, and detection is carried out using a UV detector at a wavelength of 254 nm. rjptonline.orgrjptonline.org This method has been validated for linearity, accuracy, and precision, demonstrating its suitability for routine quality control and stability analysis. rjptonline.orgrjptonline.org
Key Optimization Parameters:
Column Selection: The choice of the stationary phase is critical for achieving separation. Different column chemistries, such as phenyl-hexyl, can offer alternative selectivities. nih.govchromatographyonline.com
Mobile Phase Composition: The ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile or methanol) is adjusted to optimize the retention times and resolution of the peaks. molnar-institute.comnih.gov The pH of the buffer can also significantly influence the separation of ionizable compounds. chromatographyonline.com
Flow Rate: Adjusting the flow rate can impact the efficiency of the separation and the analysis time. sigmaaldrich.com
Temperature: Column temperature can affect the viscosity of the mobile phase and the kinetics of the separation, thereby influencing resolution.
A well-optimized HPLC method can effectively separate the alpha-isomer from the active pharmaceutical ingredient (API) and other related impurities. rjptonline.orgrjptonline.org
Interactive Data Table: Example HPLC Method Parameters for Decitabine Impurity Analysis
| Parameter | Condition | Reference |
| Column | Inertsil ODS 3V, 250×4.6 mm, 5µm | rjptonline.orgrjptonline.org |
| Mobile Phase A | Ammonium acetate buffer | rjptonline.orgrjptonline.org |
| Mobile Phase B | Water: Acetonitrile (10:90% v/v) | rjptonline.orgrjptonline.org |
| Flow Rate | 1.2 mL/min | rjptonline.orgrjptonline.org |
| Detection | UV at 254 nm | rjptonline.orgrjptonline.org |
| Diluent | Dimethyl sulfoxide | researchgate.net |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Analytical Speed
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution. This is achieved by using columns with smaller particle sizes (typically less than 2 µm), which allows for higher flow rates without sacrificing separation efficiency. scirp.org
For the analysis of Decitabine and its impurities, a UPLC method can provide a more rapid and sensitive alternative to HPLC. researchgate.net A UPLC method developed for a similar nucleoside analogue, lamivudine, utilized an Acquity UPLC BEH Phenyl C18 column (2.1 mm × 100 mm, 1.7 µm) with a gradient elution of ammonium acetate buffer and methanol. researchgate.net This highlights the potential for UPLC to significantly reduce run times while maintaining or even improving the separation of closely related impurities like the alpha-isomer of Decitabine.
The benefits of UPLC in impurity profiling include:
Increased Resolution: The smaller particle size leads to sharper and more well-defined peaks, allowing for better separation of closely eluting compounds.
Faster Analysis: The ability to use higher flow rates significantly reduces the time required for each analysis, increasing sample throughput.
Improved Sensitivity: The sharper peaks result in a higher signal-to-noise ratio, leading to lower limits of detection (LOD) and quantification (LOQ). researchgate.net
A stability-indicating UPLC method was successfully developed for the analysis of daclatasvir (B1663022) and its impurities, demonstrating the power of this technique in resolving complex mixtures of related substances under various stress conditions. nih.gov
Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment
Since Decitabine Impurity 2 is a stereoisomer (specifically, an anomer) of the active pharmaceutical ingredient, chiral chromatography is a highly specific and essential technique for its analysis. sphinxsai.com Chiral chromatography utilizes a chiral stationary phase (CSP) that can interact differently with the enantiomers or diastereomers of a compound, leading to their separation. chromatographyonline.com
There are two main approaches to chiral separation by HPLC:
Direct Method: This involves the use of a chiral stationary phase (CSP) that directly resolves the stereoisomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for this purpose. uclan.ac.ukuclan.ac.uk
Indirect Method: This approach involves derivatizing the stereoisomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. However, this method is less common due to the need for a pure chiral derivatizing agent and the potential for different reaction rates between the enantiomers. sigmaaldrich.comchromatographyonline.com
For the analysis of nucleoside analogues like Decitabine, polysaccharide-based columns such as Chiralpak and Chiralcel have proven effective. uclan.ac.ukuclan.ac.uk The choice of mobile phase, often a mixture of a non-polar solvent like n-hexane and an alcohol like 2-propanol or ethanol, is crucial for achieving separation. uclan.ac.ukuclan.ac.uk The addition of a small amount of a basic modifier, such as diethylamine, can sometimes improve peak shape and resolution. uclan.ac.ukuclan.ac.uk
The development of a chiral HPLC method is often an empirical process, requiring the screening of different columns and mobile phase compositions to find the optimal conditions for a specific separation. sigmaaldrich.com
Gas Chromatography (GC) in Comprehensive Impurity Profiling
While liquid chromatography is the primary tool for analyzing non-volatile compounds like Decitabine and its isomers, Gas Chromatography (GC) can play a role in a comprehensive impurity profiling strategy. hmdb.caijprajournal.com GC is particularly useful for the analysis of volatile and semi-volatile impurities that may be present in the drug substance or arise from the manufacturing process. thermofisher.com
For non-volatile compounds like nucleosides, derivatization is often required to increase their volatility and thermal stability, making them suitable for GC analysis. However, this adds a layer of complexity to the analytical procedure.
GC coupled with a mass spectrometer (GC-MS) is a powerful technique for the identification of unknown impurities. nih.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, aiding in its structural elucidation. ijprajournal.com While not the primary method for analyzing the alpha-isomer of Decitabine, GC can be valuable for detecting and identifying other potential impurities in the drug substance.
Spectroscopic Elucidation and Structural Confirmation
While chromatography is excellent for separating compounds, spectroscopic techniques are essential for confirming their identity and elucidating their structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomeric Assignment and Structural Details (e.g., 1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, including the stereochemical details of isomers. For Decitabine and its alpha-isomer, ¹H and ¹³C NMR are crucial for confirming the anomeric configuration. researchgate.netnih.gov
The key to distinguishing between the alpha and beta anomers of a nucleoside lies in the chemical shift and coupling constants of the anomeric proton (H-1').
In the beta-anomer (the desired form of Decitabine), the anomeric proton is typically observed as a triplet due to coupling with the two protons on the adjacent carbon (C-2').
In the alpha-anomer (Decitabine Impurity 2), the dihedral angle between the anomeric proton and one of the C-2' protons is different, which can result in a different coupling pattern, often a doublet of doublets.
Detailed NMR studies, including ¹H NMR, ¹³C NMR, and various 2D experiments, are indispensable for the unambiguous identification and characterization of Decitabine Impurity 2. daicelpharmastandards.com
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Decitabine
| Atom | Predicted Chemical Shift (ppm) |
| C2 | 166.4 |
| C4 | 156.9 |
| C6 | 155.8 |
| C1' | 87.8 |
| C4' | 87.5 |
| C3' | 70.5 |
| C5' | 61.6 |
| C2' | 39.5 |
Data predicted for the beta-anomer. The chemical shifts for the alpha-isomer would be expected to differ, particularly for the anomeric carbon (C1') and adjacent carbons.
Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS, LC-QTOF/MS) for Impurity Identification and Molecular Weight Confirmation
Mass spectrometry is an indispensable tool for the structural elucidation and confirmation of pharmaceutical impurities. For Decitabine Impurity 2 (alpha-Isomer), which has the same molecular formula (C₈H₁₂N₄O₄) and molecular weight (228.21 g/mol ) as the active pharmaceutical ingredient, MS provides definitive molecular weight confirmation. synthinkchemicals.com
Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are essential. An LC system first separates the alpha-isomer from Decitabine and other process-related impurities. rjptonline.orgrjptonline.org The separated impurity then enters the mass spectrometer, which provides mass-to-charge ratio (m/z) data, confirming the impurity's molecular weight. High-resolution mass spectrometry techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) can provide highly accurate mass measurements, further solidifying the identification and aiding in the differentiation from other components with similar nominal masses. While specific LC-MS/MS methods have been developed for the concurrent determination of Decitabine and other drugs in biological matrices like rat plasma, the principles are directly applicable to impurity profiling. nih.gov In such methods, multiple reaction monitoring (MRM) mode is often used for its high selectivity and sensitivity. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Impurity Detection and Characterization
Spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy serve as complementary techniques in impurity analysis. While IR spectroscopy can provide information about the functional groups present in the molecule, helping to confirm its structure, UV-Vis spectroscopy is more commonly employed for quantitative purposes in routine quality control.
For the analysis of Decitabine and its impurities, UV detection is frequently coupled with High-Performance Liquid Chromatography (HPLC). rjptonline.orgrjptonline.org The chromophoric nature of the triazine ring in the alpha-isomer allows for its detection and quantification using a UV detector. Published analytical methods for related substances in Decitabine specify detection at a wavelength of 254 nm. rjptonline.orgamazonaws.com This wavelength provides adequate sensitivity for both the parent drug and its impurities, including the alpha-isomer, following their separation on an HPLC column. rjptonline.orgamazonaws.com
Method Validation Parameters for Decitabine Impurity 2 (alpha-Isomer) Analysis
The validation of an analytical method ensures its reliability for its intended purpose. For quantifying Decitabine Impurity 2 (alpha-Isomer), method validation is performed according to established guidelines, focusing on specificity, linearity, sensitivity, accuracy, precision, and robustness.
Specificity and Resolution from Parent Drug and Other Related Impurities
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, including the API, other impurities, and degradation products. In the context of Decitabine analysis, a validated HPLC method has demonstrated successful separation and resolution of the alpha-isomer from the parent drug (beta-isomer) and other related substances like methyl 4-chlorobenzoate (B1228818) and the O-Acetyl impurity. rjptonline.orgrjptonline.org This is typically achieved using a reversed-phase column, such as an Inertsil ODS 3V (250×4.6 mm, 5µm), with a gradient elution program. rjptonline.orgrjptonline.org The mobile phase often consists of an ammonium acetate buffer solution and an organic modifier like acetonitrile. rjptonline.orgrjptonline.org A successful method ensures that the peaks for each component are well-resolved, with a resolution factor of 1.5 or greater being acceptable, confirming the method's specificity. sps.nhs.uk
Linearity, Range, Limit of Detection (LOD), and Limit of Quantification (LOQ)
These parameters define the quantitative capabilities of the analytical method for the alpha-isomer.
Linearity and Range : The method must demonstrate a linear relationship between the concentration of the alpha-isomer and the detector response over a specified range. A validated HPLC-UV method showed a linear range for the alpha-isomer from 1.2 ppm to 11.0 ppm. rjptonline.orgrjptonline.org
Limit of Detection (LOD) : This is the lowest concentration of the alpha-isomer that can be detected but not necessarily quantified with acceptable accuracy and precision.
Limit of Quantification (LOQ) : This is the lowest concentration of the alpha-isomer that can be determined with acceptable accuracy and precision.
The table below summarizes the performance characteristics of a validated HPLC method for Decitabine Impurity 2 (alpha-Isomer).
| Parameter | Value for Decitabine Impurity 2 (alpha-Isomer) | Reference |
|---|---|---|
| Linearity Range | 1.2 ppm to 11.0 ppm | rjptonline.orgrjptonline.org |
| LOD | Data not individually specified; method validated for related substances | rjptonline.orgrjptonline.org |
| LOQ | Data not individually specified; method validated for related substances | rjptonline.orgrjptonline.org |
Accuracy and Precision (Repeatability and Intermediate Precision)
Accuracy : This parameter measures the closeness of the test results to the true value. It is often expressed as the percent recovery of the analyte. For related substances of Decitabine, including the alpha-isomer, the recovery was found to be within the range of 90.0% to 110.0%. rjptonline.orgrjptonline.org
Precision : This expresses the degree of scatter between a series of measurements. It is evaluated at two levels:
Repeatability (Intra-day precision) : Assesses precision over a short interval with the same analyst and equipment.
Intermediate Precision : Assesses precision within the same laboratory but on different days, with different analysts, or on different equipment. For the group of related substances, the percentage relative standard deviation (%RSD) was reported to be not more than 10.0%, indicating acceptable precision. rjptonline.orgrjptonline.org
| Parameter | Acceptance Criteria | Reference |
|---|---|---|
| Accuracy (% Recovery) | 90.0% - 110.0% | rjptonline.orgrjptonline.org |
| Precision (% RSD) | ≤ 10.0% | rjptonline.orgrjptonline.org |
Robustness and System Suitability Testing Considerations
Robustness : The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For HPLC methods, tested parameters may include the flow rate of the mobile phase, the column temperature, and the composition of the mobile phase. researchgate.netresearchgate.net The method for Decitabine impurities was found to be robust, with system suitability parameters remaining within acceptable limits during these variations. researchgate.net
System Suitability Testing (SST) : SST is an integral part of the analytical method and is performed before and during analysis to ensure the continued performance of the entire analytical system. omicsonline.org Key SST parameters include resolution (to ensure separation of the alpha-isomer from Decitabine), peak asymmetry or tailing factor (to ensure good peak shape), and the precision of replicate injections (%RSD). researchgate.netomicsonline.org For example, a system suitability test might require the %RSD of six replicate injections to be not more than a specified value (e.g., 5.0%).
Scientific Principles of Quality Control and Assurance Pertaining to Decitabine Impurity 2 Alpha Isomer
Impact of Alpha-Isomer on Decitabine (B1684300) Drug Substance Purity and Defined Quality Attributes
The chemical synthesis of Decitabine can yield both the α and β-anomers, which are chromatographically separable. nih.gov The control of anomeric purity is therefore a fundamental aspect of the manufacturing process. The presence of the alpha-isomer above established limits represents a deviation from the defined quality standards for the drug substance. Some studies also suggest that impurities in Decitabine could be potentially carcinogenic, making their control a matter of patient safety. chemicalbook.com
The key quality attributes of Decitabine drug substance affected by the alpha-isomer are summarized in the table below.
| Safety | Potential for unforeseen biological activity or toxicity. chemicalbook.comnih.gov | Isomers of a drug can have different toxicological profiles. nih.gov |
Stability Studies and Degradation Kinetics of Decitabine with Respect to Alpha-Isomer Formation
Decitabine is known for its chemical instability, particularly in aqueous solutions under physiological conditions. researchgate.netnih.gov A primary degradation pathway is the anomerization of the active β-isomer into the inactive α-isomer. researchgate.netnih.gov Understanding the kinetics of this transformation is crucial for defining appropriate storage conditions, shelf-life, and administration protocols for the drug product.
Forced degradation, or stress testing, is a critical component of drug development that elucidates the intrinsic stability of a drug substance. researchgate.net These studies involve subjecting the drug to conditions more severe than those used for accelerated stability testing, such as high heat, humidity, light, and exposure to acidic, alkaline, and oxidative environments. researchgate.netresearchgate.net
For Decitabine, forced degradation studies are instrumental in generating its degradation products, including the alpha-isomer, in a controlled manner. researchgate.netresearchgate.net By analyzing the stressed samples, primarily using stability-indicating chromatographic methods like HPLC and LC-MS, researchers can identify the degradation products and elucidate the pathways through which they form. nih.govresearchgate.net Studies have shown that Decitabine degrades under various stress conditions, with anomerization being a key pathway alongside the hydrolytic opening of the triazine ring and subsequent deformylation. nih.gov The data gathered helps in developing and validating analytical methods capable of separating and quantifying the alpha-isomer from the active β-anomer and other degradants. nih.govnih.gov
Table 2: Summary of Forced Degradation Conditions for Decitabine
| Stress Condition | Typical Conditions | Major Degradation Products Observed |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl, elevated temperature | Alpha-isomer, ring-opened derivatives, guanylurea (B105422) derivatives. nih.govresearchgate.net |
| Base Hydrolysis | 0.1 M NaOH, ambient temperature | Alpha-isomer, ring-opened derivatives. nih.gov |
| Oxidative | 3-30% H₂O₂, ambient temperature | Various oxidation products, alpha-isomer formation noted. researchgate.net |
| Thermal | Solid-state or solution heating (e.g., 60-80°C) | Anomerization to alpha-isomer is significant, especially in solution. nih.govresearchgate.net |
| Photolytic | Exposure to UV/Vis light (ICH Q1B) | Photodegradation products, potential for anomerization. researchgate.net |
| Neutral Hydrolysis | Aqueous solution, physiological pH (7.4) and temperature (37°C) | Anomerization to the alpha-isomer is a primary degradation route. researchgate.netnih.gov |
Stability studies are performed under controlled temperature and humidity conditions as defined by ICH guidelines to establish a retest period for the drug substance and a shelf life for the drug product. These include long-term studies (e.g., 25°C/60% RH) and accelerated studies (e.g., 40°C/75% RH).
During these studies, the concentration of Decitabine and its impurities, including the alpha-isomer, are monitored at specific time points. researchgate.net Kinetic analyses from these studies reveal that under neutral aqueous conditions at physiological temperature, the alpha-anomer can become more predominant over time due to anomerization. nih.gov For example, one study determined the apparent half-life of β-Decitabine to be approximately 10 hours at 37°C and pH 7.4, with a concurrent increase in the concentration of the alpha-anomer. nih.gov This instability necessitates careful consideration of storage, especially for reconstituted solutions. researchgate.net Studies on reconstituted Decitabine solutions have evaluated their stability under refrigerated (2–8 °C) and frozen conditions to establish appropriate beyond-use dates. researchgate.net
Table 3: Illustrative Stability Data for Decitabine in Solution This table presents hypothetical data based on published findings for illustrative purposes.
| Time Point | Storage Condition | β-Decitabine Assay (%) | Decitabine Impurity 2 (alpha-Isomer) (%) |
|---|---|---|---|
| 0 Hours | 37°C, pH 7.4 | 100.0 | < 0.1 |
| 4 Hours | 37°C, pH 7.4 | 80.5 | 5.2 |
| 8 Hours | 37°C, pH 7.4 | 65.0 | 9.8 |
| 24 Hours | 37°C, pH 7.4 | 25.3 | 15.1 |
| 7 Days | 2-8°C | 98.5 | 0.8 |
Process Analytical Technology (PAT) and Quality by Design (QbD) Approaches for Impurity Control
Modern pharmaceutical manufacturing emphasizes a proactive approach to quality, encapsulated by the principles of Quality by Design (QbD) and enabled by Process Analytical Technology (PAT). nih.gov QbD involves designing manufacturing processes to consistently deliver a product with the desired quality attributes, while PAT involves using in-process measurements to actively monitor and control the process.
Applying QbD principles to the synthesis of Decitabine focuses on understanding and controlling the parameters that influence the formation of the alpha-isomer. The critical step in the synthesis is the glycosylation reaction, where the silylated 5-azacytosine (B16484) base is coupled with a protected 2-deoxyribose derivative. cjph.com.cn
The stereochemical outcome of this reaction (i.e., the ratio of β to α anomers) is highly dependent on factors such as the choice of solvent, catalyst (Lewis acid), temperature, and the nature of the protecting groups on the sugar. cjph.com.cn A rational design approach involves systematically studying these parameters to identify conditions that maximize the yield of the desired β-anomer while minimizing the formation of the alpha-isomer. cjph.com.cn For instance, specific synthetic methods have been developed to prepare the α-stereoisomer itself, which can then be used as a reference standard for quality control. cjph.com.cn This deep process understanding allows for the design of a robust synthetic route that has built-in control over anomeric impurity formation.
In-process monitoring is essential for ensuring that the anomeric purity of Decitabine is maintained throughout the manufacturing process and within predefined limits. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose. nih.govresearchgate.net
HPLC methods are developed to achieve baseline separation of the β-anomer from the α-anomer and other related substances, allowing for accurate quantification. researchgate.netresearchgate.net These methods can be applied at various stages of the manufacturing process, from the output of the glycosylation reaction to the final API. By implementing these analytical controls in-process, manufacturers can monitor the anomeric ratio in real-time or near-real-time. This allows for immediate adjustments to process parameters if a deviation is detected, ensuring the final product consistently meets its quality specifications for anomeric purity.
Raw Material and Intermediate Purity Management to Mitigate Alpha-Isomer Carryover
The effective control and mitigation of Decitabine Impurity 2 (alpha-Isomer) are fundamentally rooted in rigorous management of raw material and intermediate purity throughout the synthesis process. The formation of the alpha-isomer is an intrinsic challenge in nucleoside chemistry, where the desired therapeutic agent is typically the beta-anomer. google.com The key to minimizing the presence of the alpha-isomer in the final active pharmaceutical ingredient (API) lies in controlling the stereoselectivity of the glycosylation reaction and implementing strategic purification steps for critical intermediates. google.comscripps.edu
A primary focus of control is the crucial N-glycosidation step, where the silylated 5-azacytosine base is coupled with a protected 2-deoxy-D-ribofuranose derivative. cjph.com.cn This reaction establishes the anomeric center, and its outcome is highly sensitive to reaction conditions. nih.gov Without stringent control, this step can produce significant quantities of the undesired alpha-anomer alongside the desired beta-anomer. google.com Research has shown that the ratio of these anomers is dynamic and can change during the reaction and work-up processes due to epimerization at the C1 chiral center. google.com The alpha-anomer is often the thermodynamically favored isomer, necessitating kinetically controlled conditions to favor the formation of the beta-anomer. google.comgoogle.com
Effective management strategies involve a multi-faceted approach encompassing raw material specifications, in-process controls, and optimization of reaction and purification conditions.
Detailed Research Findings:
Several synthetic strategies have been developed to influence the anomeric ratio in favor of the desired beta-isomer. A significant finding is that the choice of catalyst, solvent, and temperature for the coupling reaction plays a critical role. google.comgoogle.com For instance, using trialkylsilyl sulfonic acid esters like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as a catalyst in a dry, non-polar organic solvent such as dichloromethane (B109758) (DCM) at low temperatures (e.g., below -20°C) has been shown to improve the ratio of the beta-anomer. google.comgoogle.com
Furthermore, the method used to quench the reaction is vital to prevent the erosion of the desired isomeric ratio. Quenching the reaction at low temperatures with a base before aqueous work-up can deactivate the catalyst and inhibit the epimerization that leads to an increase in the alpha-anomer. google.com
The purity of intermediates, such as the protected decitabine precursor, is directly correlated with the yield and quality of the final API. google.com A higher enrichment of the beta-anomer in the intermediate leads to a non-linear increase in the final yield of pure beta-decitabine. google.com
The table below summarizes key findings from process development studies on controlling the anomeric ratio during the synthesis of a protected decitabine intermediate.
Table 1: Influence of Reaction Conditions on Anomeric Ratio of Protected Decitabine Precursor
| Parameter | Condition | Observation | Resulting Anomer Ratio (α:β) | Reference |
|---|---|---|---|---|
| Catalyst | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Trifluoromethanesulfonic acid (TfOH) | Used to facilitate the coupling of the base and sugar moieties. | Not specified alone, but essential for the reaction. | google.com |
| Temperature | Low temperature (e.g., ~0°C) | Conducting the coupling reaction at low temperatures is crucial to avoid the equilibration of the anomers. | Consistently obtained at least a 1:2 mixture of crude α- and β-anomers. | google.com |
| Solvent | Non-polar organic solvent (e.g., Dichloromethane - DCM) | Inhibits the rapid decrease of the desired anomeric ratio. | Supports the preferential formation of the β-anomer under kinetic control. | google.com |
| Quenching | Deactivation of catalyst with a base (e.g., saturated NaHCO₃ solution) at low temperature before work-up. | Prevents epimerization of the anomeric center during work-up. | HPLC analysis showed 29.0% α-anomer and 37.4% β-anomer. | google.com |
Beyond the synthesis, purification techniques for intermediates and the crude product are essential for managing the alpha-isomer. Crystallization is a common and effective method. arborpharmchem.com Studies have demonstrated that the alpha-anomer has different solubility profiles compared to the beta-anomer. For example, the alpha-anomer is reportedly more soluble in a solvent system of dimethylacetamide and ethanol. google.com This solubility difference can be exploited to selectively crystallize the beta-anomer, thereby significantly reducing the level of the alpha-isomer impurity in the final product. google.com
The table below illustrates the effectiveness of a purification process designed to increase the isomeric purity of Decitabine.
Table 2: Purification of Crude Decitabine to Reduce Alpha-Isomer Content
| Material | Initial β:α Anomer Ratio | Purification Method | Final β:α Anomer Ratio | Reference |
|---|
Regulatory Science and Compendial Frameworks for Stereoisomeric Impurities in Pharmaceutical Development
International Council for Harmonisation (ICH) Guidelines and Their Application to Decitabine (B1684300) Impurity 2 (alpha-Isomer)
The International Council for Harmonisation (ICH) has established a series of guidelines that provide a unified standard for the European Union, Japan, and the United States, promoting a more efficient and harmonized approach to drug regulation. ich.org These guidelines are instrumental in the control of impurities, including stereoisomers like the alpha-isomer of Decitabine.
The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances and new drug products, respectively. ich.orgeuropa.eu These guidelines are directly applicable to the control of Decitabine Impurity 2 (alpha-Isomer).
The guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. researchgate.neteuropa.eu For Decitabine, the presence of its alpha-isomer would necessitate adherence to these thresholds.
Key aspects of ICH Q3A/Q3B for Decitabine Impurity 2 (alpha-Isomer):
Reporting Threshold: All impurities present at a level greater than the reporting threshold must be reported in the regulatory submission. ich.org
Identification Threshold: Impurities present at a level above the identification threshold must have their structures elucidated. ich.org
Qualification Threshold: If an impurity is present at a level above the qualification threshold, its safety must be established through appropriate toxicological studies. europa.eu
A rationale for the inclusion or exclusion of impurities in the specification should be presented. ich.org For Decitabine Impurity 2 (alpha-Isomer), this would involve a thorough evaluation of its potential impact on the safety and efficacy of the drug product.
Table 1: ICH Q3A/Q3B Thresholds for Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Data derived from ICH Harmonised Tripartite Guideline: Q3A(R2) Impurities in New Drug Substances and Q3B(R2) Impurities in New Drug Products. ich.orgeuropa.eu
The accurate quantification of Decitabine Impurity 2 (alpha-Isomer) is paramount for regulatory compliance. The ICH Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures to ensure they are suitable for their intended purpose. ich.orggmp-compliance.org The validation process demonstrates that the analytical method is reliable, reproducible, and accurate for the quantification of the alpha-isomer. researchgate.net
Key validation characteristics as per ICH Q2(R1):
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. fda.goveuropa.eu For Decitabine, this means the analytical method must be able to distinguish the alpha-isomer from the beta-isomer (the active ingredient) and other potential impurities.
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (precision under the same operating conditions over a short interval of time) and intermediate precision (within-laboratory variations: different days, different analysts, different equipment, etc.). ich.org
Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. fda.gov
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. europa.eu
Stability testing is a critical component of pharmaceutical development to ensure that the drug substance and drug product remain within their established specifications throughout their shelf life. The ICH Q1A(R2) guideline outlines the requirements for stability testing, including the conditions for long-term, intermediate, and accelerated studies. memmert.comich.orgeuropa.eu
For Decitabine, stability studies are essential to understand the potential for the formation of the alpha-isomer over time under various storage conditions. researchgate.net This information is crucial for establishing appropriate storage conditions and a re-test period for the drug substance or a shelf life for the drug product. researchgate.net
Table 2: Storage Conditions for Stability Testing according to ICH Q1A(R2)
| Study | Storage Condition | Minimum Time Period Covered by Data at Submission |
|---|---|---|
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Data derived from ICH Harmonised Tripartite Guideline Q1A(R2) Stability Testing of New Drug Substances and Products. ich.org
The presence of a stereoisomeric impurity like the alpha-isomer of Decitabine necessitates specific considerations in regulatory submissions. nih.gov Regulatory agencies require a thorough justification for the presence of the chiral impurity and an assessment of its potential impact on the drug's quality, safety, and efficacy. pharmtech.comresearchgate.net
Key considerations include:
Stereospecific Analytical Methods: The use of validated stereospecific analytical methods, such as chiral chromatography, is essential to accurately quantify the alpha-isomer in the drug substance and drug product.
Pharmacological and Toxicological Evaluation: The pharmacological and toxicological properties of the alpha-isomer should be evaluated. If the isomer is found to have significant biological activity or toxicity, more stringent control limits may be required.
Justification of Specifications: The proposed acceptance criteria for the alpha-isomer in the drug substance and drug product specifications must be justified based on data from manufacturing process capability, stability studies, and toxicological assessments.
Pharmacopoeial Standards and Monograph Development for Decitabine Impurity 2 (alpha-Isomer)
Pharmacopoeias, such as the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and Japanese Pharmacopoeia (JP), establish public standards for the quality of medicines and their ingredients. pharmtech.com While a specific monograph for Decitabine Impurity 2 (alpha-Isomer) may not exist, the principles of pharmacopoeial control are highly relevant.
Official monographs for Decitabine will include tests and acceptance criteria for impurities. The control of the alpha-isomer would fall under the general and specific tests for impurities outlined in the monograph. The development of a monograph for a new drug substance or product involves a rigorous process of evaluation and collaboration between manufacturers and pharmacopoeial bodies.
Certified Reference Standards (CRS) are highly characterized materials that are essential for the accurate execution of pharmacopoeial tests and for demonstrating compendial compliance. sigmaaldrich.com A CRS for Decitabine Impurity 2 (alpha-Isomer) is crucial for several reasons:
Identification: It allows for the unambiguous identification of the alpha-isomer in chromatographic analyses.
Quantification: It serves as a standard for the accurate quantification of the impurity.
Method Validation: It is used in the validation of analytical methods to demonstrate specificity, accuracy, and other performance characteristics.
The availability of a well-characterized CRS for the alpha-isomer from suppliers is vital for pharmaceutical manufacturers to meet the stringent regulatory and pharmacopoeial requirements for impurity control. axios-research.comsynzeal.com
Emergent Research Avenues and Future Perspectives in Decitabine Impurity 2 Alpha Isomer Investigations
Development of Advanced Spectroscopic and Chromatographic Techniques for Trace Impurity Analysis
The accurate detection and quantification of trace-level impurities are fundamental to ensuring the quality and safety of pharmaceutical products. biomedres.usijrar.org For Decitabine (B1684300) Impurity 2 (alpha-Isomer), which can be present in minute quantities, the development of highly sensitive and selective analytical techniques is paramount. ijrar.org
Recent advancements in analytical instrumentation have provided powerful tools for impurity profiling. biomedres.us High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the separation of complex mixtures in the pharmaceutical industry. biomedres.usijpsjournal.com A validated HPLC method has been developed for the determination of Decitabine and its related substances, including the α-isomer, in both the drug substance and finished dosage forms. researchgate.net This method utilizes an Inertsil ODS 3V column with a gradient elution system and UV detection at 254 nm. researchgate.net
Hyphenated techniques, which combine the separation power of chromatography with the specificity of spectroscopic detection, have revolutionized trace impurity analysis. numberanalytics.comnih.gov Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy offer unparalleled capabilities for the identification and structural elucidation of impurities, even at very low levels. numberanalytics.comnih.gov Mass spectrometry (MS) provides highly sensitive and specific detection, allowing for the determination of molecular weights and fragmentation patterns of impurities. biomedres.uscontractpharma.com Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced techniques like capillary NMR, provides detailed structural information, which is crucial for the definitive identification of isomers like the alpha-isomer of Decitabine. nih.govcontractpharma.com
The evolution of these techniques continues to push the boundaries of detection and characterization, enabling a more comprehensive understanding of the impurity profile of Decitabine.
Table 1: Advanced Analytical Techniques for Decitabine Impurity 2 (alpha-Isomer) Analysis
| Technique | Principle | Application in Impurity Analysis |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. biomedres.us | Quantification and separation of Decitabine from its α-isomer and other related substances. researchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation capabilities of LC with the mass analysis of MS for identification. numberanalytics.com | Provides molecular weight information and fragmentation patterns for the definitive identification of trace impurities. contractpharma.com |
| Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) | Integrates LC separation with NMR spectroscopy for detailed structural elucidation of separated compounds. numberanalytics.com | Unambiguous structural confirmation of the α-isomer of Decitabine. |
| Capillary NMR | A specialized NMR technique that requires a significantly smaller amount of sample for analysis. contractpharma.com | Facilitates the structural analysis of isolated trace impurities where sample quantity is limited. contractpharma.com |
In Silico Modeling for Predicting Impurity Formation Pathways and Anomeric Equilibria
In silico modeling and computational chemistry are emerging as powerful predictive tools in pharmaceutical development, offering insights into chemical reactions and physical properties before they are explored experimentally. nih.govnih.gov For Decitabine Impurity 2 (alpha-Isomer), these models can be instrumental in predicting its formation pathways and understanding the thermodynamics of anomeric equilibria.
By simulating the reaction conditions of Decitabine synthesis, computational models can help identify the key factors that lead to the formation of the undesired alpha-anomer. This can include evaluating the influence of catalysts, solvents, temperature, and reaction time on the stereochemical outcome of the glycosylation reaction. For instance, certain catalysts may favor the formation of one anomer over the other. google.com Understanding these relationships allows for the proactive optimization of the manufacturing process to minimize the generation of the alpha-isomer. aquigenbio.com
Furthermore, computational models can predict the equilibrium between the alpha and beta anomers of Decitabine under various conditions. This is crucial for understanding the stability of the drug substance and for developing appropriate storage and handling protocols. Machine learning algorithms, such as Gaussian Process Regression (GPR), have been successfully applied to model the solubility of Decitabine under different conditions, demonstrating the potential of these approaches in predicting its physicochemical behavior. nih.govresearchgate.net
Green Chemistry Approaches to Minimize Impurity Generation during Decitabine Synthesis
The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to create more sustainable and environmentally friendly processes. nih.govyoutube.com A key tenet of green chemistry is the design of synthetic routes that minimize or eliminate the generation of hazardous substances, including impurities. youtube.com
Applying green chemistry to the synthesis of Decitabine can directly impact the formation of the alpha-isomer impurity. This involves exploring alternative, less hazardous reagents and solvents, as well as optimizing reaction conditions to improve selectivity and yield. nih.gov For example, the use of enzymatic catalysis in the synthesis of nucleoside analogs like Decitabine is a promising green alternative to traditional chemical methods that often employ heavy metal catalysts. google.com Biocatalysts can offer high stereoselectivity, potentially leading to a significant reduction in the formation of the alpha-anomer.
Other green chemistry strategies include the use of microwave-assisted synthesis, which can accelerate reaction rates and improve product yields, and the selection of safer, more environmentally benign solvents. nih.gov By adopting these approaches, the pharmaceutical industry can not only reduce its environmental footprint but also enhance the purity and quality of the final drug product.
Design and Synthesis of Novel Analytical Reference Materials for Complex Impurity Profiles
Accurate and reliable analytical measurements are contingent upon the availability of high-quality reference materials. pharmaceutical-technology.compharmamirror.com For complex impurity profiles that include isomeric impurities like Decitabine Impurity 2 (alpha-Isomer), the design and synthesis of well-characterized reference standards are essential for method validation, qualification, and routine quality control. synzeal.comaxios-research.comsymeres.com
The synthesis of the alpha-isomer of Decitabine as a reference standard presents its own set of challenges. It requires a synthetic route that can selectively produce the alpha-anomer in sufficient purity. youtube.com Once synthesized, the material must be rigorously characterized using a battery of analytical techniques, including NMR, MS, and HPLC, to confirm its identity and purity. pharmamirror.com
The availability of a certified reference standard for Decitabine Impurity 2 (alpha-Isomer) allows for:
Accurate identification: By comparing the retention time and/or spectral data of an unknown peak in a sample chromatogram to that of the certified reference standard. youtube.com
Precise quantification: By using the reference standard to create a calibration curve to determine the exact amount of the impurity present in the drug substance or product. gmpinsiders.com
Method validation: To demonstrate the specificity, linearity, accuracy, and precision of the analytical method used for impurity testing. researchgate.net
Several chemical suppliers specialize in the custom synthesis of pharmaceutical impurities and reference standards, providing a critical resource for the pharmaceutical industry. synthinkchemicals.como2hdiscovery.co
Integration of Holistic Quality Management Systems for Continuous Impurity Control
Ensuring consistent drug quality requires a comprehensive and proactive approach that extends beyond final product testing. A holistic quality management system (QMS) integrates quality considerations throughout the entire product lifecycle, from development and manufacturing to distribution and post-market surveillance. pharmaceuticalprocessingworld.commanufacturingchemist.comispe.org This approach is essential for the continuous control of impurities like Decitabine Impurity 2 (alpha-Isomer).
A holistic QMS for impurity control encompasses several key elements:
Risk Management: Proactively identifying potential sources of impurities and implementing control measures to mitigate these risks. registech.compharmaceuticalprocessingworld.com This includes a thorough understanding of the manufacturing process and the potential for anomerization.
Process Analytical Technology (PAT): Implementing real-time monitoring and control of critical process parameters to ensure the consistent quality of the product and minimize impurity formation. acs.org
Supplier Quality Management: Ensuring the quality of raw materials and starting materials, as this can have a direct impact on the impurity profile of the final product. pharmaceuticalprocessingworld.com
Stability Studies: Monitoring the impurity profile of the drug substance and product over time and under various storage conditions to establish an appropriate shelf life. registech.com
Continuous Improvement: Regularly reviewing and optimizing manufacturing processes and control strategies to enhance product quality and reduce impurity levels. toref-standards.com
By embedding these principles into a comprehensive QMS, pharmaceutical manufacturers can move from a reactive to a proactive state of quality control, ultimately ensuring the consistent delivery of safe and effective medicines to patients. ispe.org
Q & A
How can the PICO framework be adapted to formulate research questions on Decitabine Impurity 2’s genotoxic potential?
- Methodology :
- Population : Decitabine drug substance batches.
- Intervention : Exposure to Impurity 2 at ICH-specified thresholds (e.g., 0.15%).
- Comparison : Control batches without Impurity 2.
- Outcome : Ames test results (mutagenicity) and micronucleus assay data (clastogenicity).
- Time : 28-day stability studies.
This structure ensures alignment with regulatory requirements and facilitates hypothesis testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
